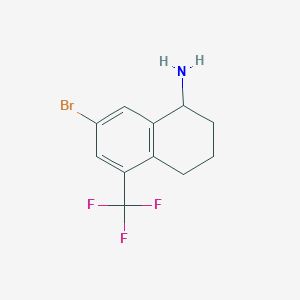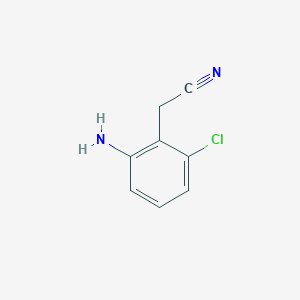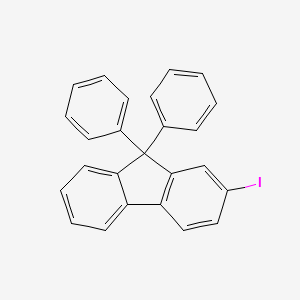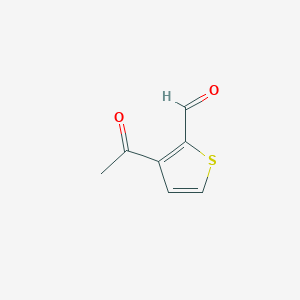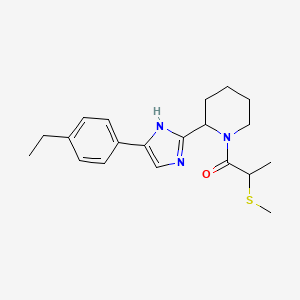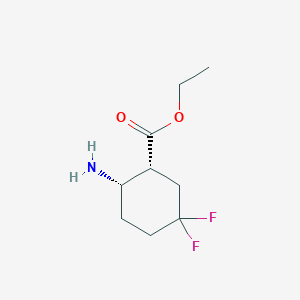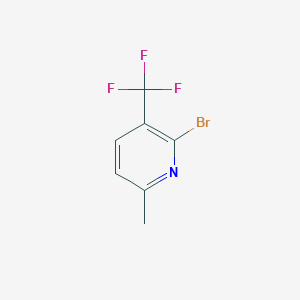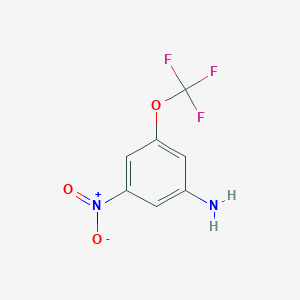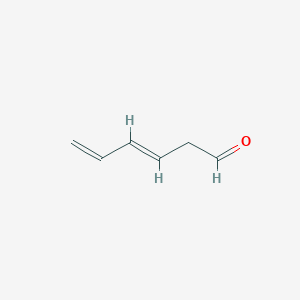
(E)-Hexa-3,5-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Hexa-3,5-dienal is an organic compound belonging to the class of aldehydes. It is characterized by its distinct structure, which includes a six-carbon chain with two conjugated double bonds and an aldehyde functional group at one end. This compound is known for its unique aroma and is often found in various natural sources, including essential oils and certain fruits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Hexa-3,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective hydrogenation to yield the desired product. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature settings to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of hexadiene. This process involves the use of metal catalysts, such as palladium or platinum, under specific temperature and pressure conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Hexa-3,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexa-3,5-dienoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to hexa-3,5-dienol using reducing agents such as sodium borohydride.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as the addition of hydrogen cyanide to form cyanohydrins.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Addition Reactions: Hydrogen cyanide in the presence of a base catalyst.
Major Products Formed:
Oxidation: Hexa-3,5-dienoic acid.
Reduction: Hexa-3,5-dienol.
Addition Reactions: Cyanohydrins.
Applications De Recherche Scientifique
(E)-Hexa-3,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
Mécanisme D'action
The mechanism of action of (E)-Hexa-3,5-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form adducts with cellular components is a key aspect of its biological activity.
Comparaison Avec Des Composés Similaires
(E)-Hexa-3,5-dienal can be compared with other similar compounds, such as:
Hexanal: A six-carbon aldehyde with no double bonds, known for its grassy aroma.
Hexa-2,4-dienal: A similar compound with double bonds at different positions, exhibiting different reactivity and aroma.
Hexa-3,5-dienol: The alcohol counterpart of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its specific double bond configuration and its aldehyde functional group, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H8O |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(3E)-hexa-3,5-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-4,6H,1,5H2/b4-3+ |
Clé InChI |
GDUZWSJMBFTHOC-ONEGZZNKSA-N |
SMILES isomérique |
C=C/C=C/CC=O |
SMILES canonique |
C=CC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


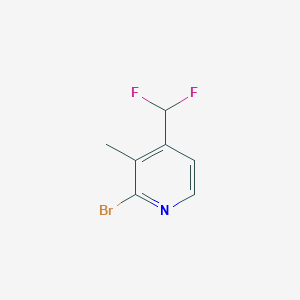
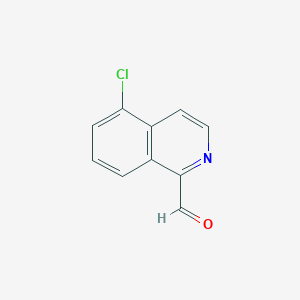
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
